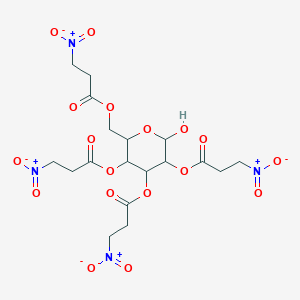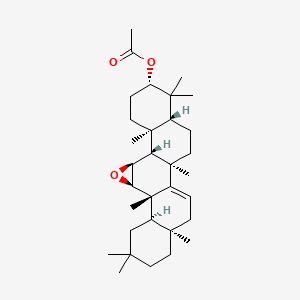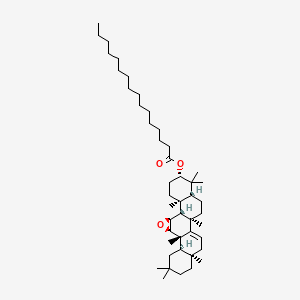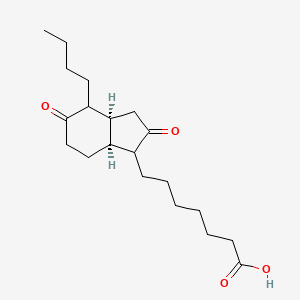
JWH 081 N-(5-hydroxypentyl) metabolite-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 081 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 081 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. Cannabimimetic indoles, including certain “JWH” compounds, have been identified in herbal blends. Hydroxylated and glucuronidated metabolites of two closely-related compounds, JWH 015 and JWH 018, have been identified from in vitro liver microsomal metabolism and from urine, respectively. JWH 081 is a cannabimimetic indole that is structurally- and functionally-related to JWH 015 and JWH 018. JWH 081 N-(5-hydroxypentyl) metabolite is expected to be a metabolite of JWH 081 that would be detectable both in serum and in urine.
Wissenschaftliche Forschungsanwendungen
Metabolite Analysis in Drug Forensics
The development of extraction procedures and gas chromatography-mass spectrometry (GC-MS) methods for the detection of JWH-018 metabolites, including 5-hydroxypentyl JWH-018, in urine samples is pivotal for drug forensics. It aids in the identification and quantitative analysis of 'K2' metabolites, contributing to understanding patterns of illegal drug consumption (Emerson et al., 2013).
Metabolite Differentiation in Synthetic Cannabinoid Abuse
Investigating the metabolic profile of AM-2201 and its comparison with JWH-018 abuse is significant. The study demonstrates that the presence of specific metabolites, such as 6-indole hydroxylated metabolites and the concentration ratio of the N-(5-hydroxypentyl) metabolite to the N-(4-hydroxypentyl) metabolite of JWH-018, can differentiate between AM-2201 and JWH-018 abuse (Jang et al., 2014).
Toxicological Impact Assessment
Exploring the toxicological impact of synthetic cannabinoids and their metabolites on human cell lines offers insights into the potential health risks associated with these substances. The study indicates that certain metabolites exhibit higher toxicity compared to their parent compounds, suggesting possible non-CB1 receptor mediated toxicological mechanisms (Couceiro et al., 2016).
Activity of Glucuronidated Metabolites
Investigating the binding affinity and antagonistic activity of glucuronidated metabolites of JWH-018 at CB1 receptors (cannabinoid type 1 receptors) contributes to understanding their pharmacological effects. This research shows that some metabolites may possess antagonistic activity at CB1 receptors, influencing the overall effects of synthetic cannabinoids (Seely et al., 2012).
Eigenschaften
Produktname |
JWH 081 N-(5-hydroxypentyl) metabolite-d5 |
|---|---|
Molekularformel |
C25H20D5NO3 |
Molekulargewicht |
392.5 |
InChI |
InChI=1S/C25H25NO3/c1-29-24-14-13-21(18-9-3-4-11-20(18)24)25(28)22-17-26(15-7-2-8-16-27)23-12-6-5-10-19(22)23/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3/i5D,6D,10D,12D,17D |
InChI-Schlüssel |
MCDCEPNRUDLEJP-PSCCKBFFSA-N |
SMILES |
O=C(C1=C(C=CC=C2)C2=C(OC)C=C1)C3=C([2H])N(CCCCCO)C4=C3C([2H])=C([2H])C([2H])=C4[2H] |
Synonyme |
(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



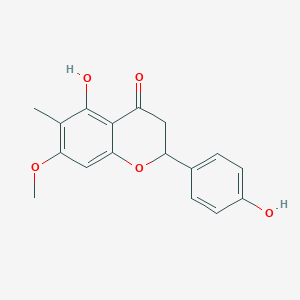
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)

![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)
